N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide
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Overview
Description
“N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” is a compound with the molecular formula C8H13ClN2O2S2 and a molecular weight of 268.78402 . It’s related to other compounds such as “2-(5-chlorothiophen-2-yl)morpholine” and “(5-Chlorothiophen-2-yl)methanamine” which have similar structures .
Molecular Structure Analysis
The molecular structure of “N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” can be inferred from its molecular formula C8H13ClN2O2S2 . Related compounds such as “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE” have a molecular formula of C6H9Cl2NS .
Scientific Research Applications
- Research Findings : Researchers synthesized seven new thiazole derivatives related to this compound. These derivatives demonstrated potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, compounds 5b, 5d, and 5e exhibited the lowest IC50 values and selectivity index (SI) values, making them promising COX-2 inhibitors .
- Results : The same derivatives (5b, 5d, and 5e) showed promising analgesic activity. These compounds may alleviate pain by targeting COX-2 .
- Compound Performance : Compounds 5b, 5d, and 5e demonstrated strong selectivity for COX-2 inhibition, making them attractive candidates for drug development .
- Compound Activity : While less potent than COX-2 inhibition, these compounds still showed encouraging results against COX-1 .
- Compound Effects : Compounds 5d and 5e exhibited significant 5-LOX inhibition, suggesting potential anti-inflammatory benefits .
Anti-Inflammatory Activity
Analgesic Properties
Selective COX-2 Inhibition
COX-1 Inhibition
5-Lipoxygenase (5-LOX) Inhibition
Thiazole Scaffold Exploration
Future Directions
The future directions for research on “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide” could involve further exploration of its synthesis, mechanism of action, and potential therapeutic applications. Given the therapeutic importance of synthetic thiophene and its derivatives , this compound could be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCNRUPRRCNQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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